molecular formula C6H15ClN2O3S B1390100 [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride CAS No. 1185301-94-3

[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride

Cat. No.: B1390100
CAS No.: 1185301-94-3
M. Wt: 230.71 g/mol
InChI Key: BUNDFUFGYVOJEV-UHFFFAOYSA-N
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Description

[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride (CAS: 1185301-94-3) is a morpholine-derived compound featuring a methylsulfonyl (-SO₂CH₃) group at the 4-position of the morpholine ring and a methylamine (-CH₂NH₂) group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂O₃S, with a molecular weight of approximately 228.5 g/mol. The compound is commercially available at 95% purity (MFCD12027118) and is primarily utilized in medicinal chemistry and drug discovery as a building block for small-molecule inhibitors, leveraging its polar sulfonyl group for hydrogen bonding and solubility enhancement .

Properties

IUPAC Name

(4-methylsulfonylmorpholin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-2-3-11-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNDFUFGYVOJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-94-3
Record name 2-Morpholinemethanamine, 4-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride typically involves the reaction of morpholine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in treating inflammatory diseases. Morpholine derivatives have been noted for their ability to modulate chemokine receptor activity, which is crucial in managing conditions such as asthma and allergic rhinitis. Specifically, compounds that inhibit eosinophil migration may offer therapeutic benefits in allergic conditions where eosinophils are implicated .

Table 1: Potential Therapeutic Effects

Application AreaMechanism of ActionReferences
Anti-inflammatoryCCR-3 receptor antagonism
Gastrointestinal motilityEnhancing gastrointestinal function
Pain managementModulation of pain pathways

Biochemical Research

In biochemical studies, [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride serves as a reagent for proteomics research. Its properties allow it to interact with various biological molecules, facilitating studies on protein interactions and cellular responses. It can be utilized in high-throughput screening assays to identify potential drug candidates through its interaction with biological targets .

Table 2: Biochemical Applications

Application TypeDescriptionExamples
ProteomicsStudy of protein interactionsMass spectrometry assays
Drug discoveryHigh-throughput screening for drug candidatesGPCR bioassay screening
Molecular dynamicsSimulation of molecular interactionsInteraction assays

Materials Science

The compound's unique chemical structure suggests potential applications in materials science, particularly in developing new polymers or coatings that require specific functional properties due to the presence of the sulfonyl group. Research into its polymerization behavior could lead to innovative materials with enhanced performance characteristics.

Case Studies

  • Anti-inflammatory Properties : A study explored the efficacy of morpholine derivatives in inhibiting eosinophil migration in vitro. The results indicated that compounds similar to this compound significantly reduced eosinophil chemotaxis, suggesting a viable pathway for developing anti-inflammatory drugs targeting allergic diseases .
  • Biochemical Screening : In a recent screening assay, researchers utilized this compound to probe interactions within cellular pathways involved in apoptosis. The findings demonstrated its ability to selectively inhibit certain pathways, indicating potential for further development as an anti-cancer agent .

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its sulfonyl group plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Analysis of Structural and Functional Differences

Core Heterocycle Variations :

  • The morpholine ring in the target compound provides a polar oxygen atom, enhancing water solubility and hydrogen-bonding capacity compared to piperidine (QZ-8849) or pyridine derivatives .
  • The benzoxazole -containing analogue (CAS 1035840-13-1) introduces a planar aromatic system, facilitating π-π stacking interactions in protein-binding pockets, which is absent in the target compound .

Substituent Effects: Methylsulfonyl (-SO₂CH₃): Present in all compounds except the pyrimidine derivative (CAS 1427195-20-7), this group improves solubility and serves as a hydrogen-bond acceptor. Fluorine (CAS 1427195-20-7): Enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Physicochemical Properties :

  • The phenylethyl group in CAS 100800-07-5 adds hydrophobicity, favoring blood-brain barrier penetration for CNS-targeted applications .
  • Pyrimidine derivatives (CAS 1427195-20-7) exhibit higher polarity due to nitrogen-rich aromatic systems, beneficial for antiviral activity .

Biological Activity

The compound [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride , with CAS number 1185301-94-3, is a morpholine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₇H₁₄N₂O₂S
  • Molecular Weight : 174.26 g/mol
  • Functional Groups : Morpholine ring, methylsulfonyl group, and amine.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with methylsulfonyl chloride under controlled conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that it can modulate receptor activity, influencing various signaling pathways within cells.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

  • Antimicrobial Agent : Exhibits activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Potentially modulates inflammatory pathways, suggesting utility in inflammatory diseases.
  • Anticancer Activity : Early studies suggest it may inhibit cancer cell proliferation through various mechanisms.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and MRSA
Anti-inflammatoryModulates COX pathways
AnticancerInhibits proliferation in cancer cell lines

In Vitro Studies

In vitro studies demonstrated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations.

In Vivo Studies

Animal model studies indicated that treatment with this compound resulted in reduced inflammation markers and tumor growth compared to control groups. These findings suggest a promising role in therapeutic applications for inflammatory diseases and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride
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[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride

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